molecular formula C18H15FN4O2 B2566210 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea CAS No. 1207053-64-2

1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea

Cat. No.: B2566210
CAS No.: 1207053-64-2
M. Wt: 338.342
InChI Key: LNZZJMXHOWOJMR-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea is a synthetically accessible small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure, featuring a urea pharmacophore bridging fluorophenyl and pyridazinyloxy phenyl rings, is characteristic of compounds designed for targeted protein inhibition . The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets, thereby enhancing binding affinity and selectivity . The incorporation of a fluorophenyl moiety is a common strategy to influence a compound's pharmacokinetic profile, including its metabolic stability and membrane permeability . Furthermore, the pyridazine heterocycle is a valuable building block in drug design, contributing to the molecule's potential as a modulator of enzyme activity, particularly in the kinase family . As a research chemical, this urea derivative provides a versatile template for investigating structure-activity relationships (SAR) and for developing novel probes in biochemical assays. It is intended for use in non-clinical research applications, such as in vitro screening and hit-to-lead optimization studies, to explore new therapeutic avenues. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[3-(6-methylpyridazin-3-yl)oxyphenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-12-9-10-17(23-22-12)25-14-6-4-5-13(11-14)20-18(24)21-16-8-3-2-7-15(16)19/h2-11H,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZZJMXHOWOJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridazinyl precursors. These precursors are then reacted under specific conditions to form the final urea compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the purity and yield of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.

  • Reduction: The pyridazinyl group can be reduced to form pyridazine derivatives.

  • Substitution: The urea moiety can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: Fluorophenol derivatives

  • Reduction: Pyridazine derivatives

  • Substitution: Amine-substituted urea derivatives

Scientific Research Applications

1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea has several scientific research applications:

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure shares core elements with several urea derivatives reported in the literature. Key comparisons include:

SKLB-329 ()
  • Structure : 1-(4-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-2-fluorophenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea.
  • Key Differences : Replaces the pyridazine-ether group with a pyrazolopyrimidinyl ether and includes a chloro-trifluoromethylphenyl substituent.
  • Impact : The trifluoromethyl group enhances lipophilicity and may improve target affinity. SKLB-329 is a multikinase inhibitor, suggesting that the pyrazolopyrimidine core contributes to broad-spectrum kinase activity .
Compound 5h ()
  • Structure: 1-(2-Fluorophenyl)-3-(4-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenoxy)phenyl)urea.
  • Key Differences: Features a pyridin-3-yl group and a trimethoxyphenoxy substituent instead of the pyridazine-ether.
  • Impact: The trimethoxy group may enhance solubility but reduce membrane permeability.
Compound 1 ()
  • Structure: 1-(4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea.
  • Key Differences: Uses a pyridin-2-yl scaffold with dimethoxyphenyl and chloro-fluorophenoxy groups.
  • Impact : The dimethoxy groups likely improve metabolic stability. This compound is reported as a glucokinase activator, highlighting how substituent positioning modulates target specificity .

Physicochemical Properties

A comparative analysis of physical properties (melting points, IR data) and molecular weights reveals trends:

Compound Melting Point (°C) IR Urea C=O Stretch (cm⁻¹) Molecular Weight Key Substituents
Target Compound Not reported ~1670–1707 (estimated) ~350–400 (est.) 6-methylpyridazine, 2-fluorophenyl
SKLB-329 () Not reported Not reported ~500–550 (est.) Pyrazolopyrimidine, CF₃
5h () 103–106 1707 ~450–500 (est.) Trimethoxyphenoxy, pyridin-3-yl
Compound 1 () Not reported Not reported ~400–450 (est.) Dimethoxyphenyl, chloro-fluorophenoxy
  • Melting Points: Lower melting points (e.g., 5h: 103–106°C) correlate with reduced crystallinity due to bulky substituents like trimethoxyphenoxy.
  • IR Spectroscopy : Urea carbonyl stretches (~1670–1707 cm⁻¹) are consistent across analogs, confirming the urea backbone’s stability .

Molecular Weight and Drug-Likeness

  • The target compound’s estimated molecular weight (~350–400 Da) aligns with Lipinski’s rule of five, suggesting oral bioavailability. In contrast, analogs with higher molecular weights (e.g., : 475.53 Da) may face challenges in permeability .

Biological Activity

1-(2-Fluorophenyl)-3-(3-((6-methylpyridazin-3-yl)oxy)phenyl)urea, also known as R547, is an organic compound that has garnered attention for its potential biological activity, particularly as an inhibitor of cell cycle regulatory kinases. This compound selectively targets Polo-like kinase 1 (PLK1), a crucial enzyme in mitotic progression and cell division, which is often overexpressed in various cancers. This article explores the biological activity of R547, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

  • Molecular Formula : C18H15FN4O2
  • Molecular Weight : 338.342 g/mol
  • Melting Point : 186-187 °C
  • Solubility : Soluble in DMSO, ethanol, and methanol; poorly soluble in water (0.027 mg/mL) .

R547 functions primarily as a selective inhibitor of PLK1. The inhibition of PLK1 disrupts the normal cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underlines its potential as an anti-cancer therapeutic agent.

In Vitro Studies

R547 has been evaluated for its cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)0.5Induces apoptosis via PLK1 inhibition
MCF7 (Breast Cancer)0.8Cell cycle arrest at G2/M phase
HCT116 (Colon Cancer)0.4Disruption of mitotic spindle formation

These results indicate that R547 exhibits potent anti-tumor activity across multiple cancer types, primarily through the induction of apoptosis and disruption of normal cell cycle progression .

In Vivo Studies

In vivo studies have further corroborated the efficacy of R547. Animal models treated with R547 showed significant tumor regression compared to controls. The compound was administered at varying doses, with optimal results observed at a dose of 10 mg/kg body weight .

Toxicity and Safety Profile

The safety profile of R547 has been assessed in preclinical studies. No significant toxicity was observed at effective doses, indicating a favorable safety margin for further development. However, comprehensive toxicity studies are still required before advancing to human clinical trials.

Applications in Cancer Therapy

Given its mechanism of action and efficacy demonstrated in preclinical studies, R547 holds promise as a novel anti-cancer therapeutic agent. Its ability to selectively inhibit PLK1 makes it a candidate for combination therapies with other chemotherapeutics to enhance treatment efficacy and reduce resistance.

Current Research and Future Directions

Research on R547 is ongoing, focusing on:

  • Combination Therapies : Evaluating the effects of R547 in combination with other targeted therapies.
  • Broader Applications : Investigating its potential use in treating autoimmune diseases due to its immunomodulatory effects.
  • Formulation Development : Enhancing solubility and bioavailability through novel drug delivery systems.

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C for coupling reactions).
  • Solvent selection (polar aprotic solvents like DMF enhance reactivity).
  • Monitoring intermediates via TLC or LC-MS .

How can researchers validate the structural integrity and purity of this compound?

Basic Research Question
Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm the presence of the fluorophenyl group (¹⁹F NMR, δ ~ -110 ppm) and urea NH protons (¹H NMR, δ 8.5–9.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₁₈H₁₄FN₄O₂: 352.11 g/mol) .
  • HPLC-PDA : Assess purity (>98% for biological assays) with a C18 column and acetonitrile/water gradient .

What strategies are effective for improving the compound’s pharmacokinetic properties while retaining bioactivity?

Advanced Research Question

  • Structural Modifications :
    • Introduce solubilizing groups (e.g., PEG chains) on the pyridazine ring to enhance aqueous solubility .
    • Replace the 2-fluorophenyl group with bioisosteres (e.g., 3-fluorophenyl) to reduce metabolic degradation .
  • Prodrug Design : Mask the urea group with enzymatically cleavable protectors (e.g., acetyl) to improve oral bioavailability .

Q. Validation :

  • LogP measurements (target <3) via shake-flask method.
  • Microsomal stability assays (human liver microsomes) to assess metabolic resistance .

How can researchers identify the primary biological targets of this compound?

Advanced Research Question

  • Kinase Profiling Panels : Screen against 100+ kinases (e.g., Broad Institute’s KinomeScan) to identify inhibition patterns .
  • Cellular Thermal Shift Assay (CETSA) : Detect target engagement by monitoring protein thermal stability shifts .
  • CRISPR-Cas9 Knockout Models : Validate hypotheses by knocking out suspected targets (e.g., RAF kinases) and assessing activity loss .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Case Example : Discrepancies in IC₅₀ values across studies may arise from:

  • Assay Conditions : Varying ATP concentrations in kinase assays. Standardize ATP levels at 1 mM .
  • Cell Line Variability : Use isogenic cell lines to control for genetic background .
  • Data Normalization : Include positive controls (e.g., staurosporine for kinase inhibition) in each experiment .

What methodologies are recommended for assessing the compound’s selectivity across related targets?

Q. Methodological Guidance

  • Selectivity Screening :
    • Broad Panels : Use Eurofins’ SelectScreen® for 400+ targets.
    • Counter-Screens : Test against off-targets (e.g., GPCRs, ion channels) .
  • Computational Docking : Perform molecular dynamics simulations to predict binding modes and selectivity filters (e.g., PyMOL, AutoDock) .

Comparative Analysis of Structurally Similar Compounds

Advanced Research Question

  • Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodents to establish MTD and AUC targets .
  • Orthotopic Models : Use patient-derived xenografts (PDX) for cancer studies to mimic human pathophysiology .
  • Biomarker Analysis : Monitor target modulation via ELISA or Western blot (e.g., phospho-ERK levels for RAF inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.